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molecular formula C11H11NO2 B1639259 (8-Methoxyquinolin-5-yl)methanol

(8-Methoxyquinolin-5-yl)methanol

Cat. No. B1639259
M. Wt: 189.21 g/mol
InChI Key: RFPIOFKVCQYYFP-UHFFFAOYSA-N
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Patent
US07462600B2

Procedure details

5-Hydroxymethyl-8-methoxyquinoline (6.5 g, 34 mmol) from Step 1 was dissolved in 250 mL of DCM and treated with 24 g of manganese dioxide. After stirring for 24 h, the mixture was treated with an additional 6 g of manganese dioxide and stirred for 24 h. The mixture was filtered through a pad of Celite, and the filtrate was concentrated under vacuum to afford 6 g of the title compound as a brown solid. 1H NMR (CDCl3) δ 10.2 (s, 1 H), 9.69 (d, 1 H), 9.01 (d, 1 H), 8.01 (d, 1H), 7.61 (dd, 1H), 7.16 (d, 1H), 4.19 (s, 3H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
catalyst
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[N:8]2>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:14][O:13][C:10]1[C:9]2[N:8]=[CH:7][CH:6]=[CH:5][C:4]=2[C:3]([CH:2]=[O:1])=[CH:12][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
OCC1=C2C=CC=NC2=C(C=C1)OC
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
24 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Three
Name
Quantity
6 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC1=CC=C(C=2C=CC=NC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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